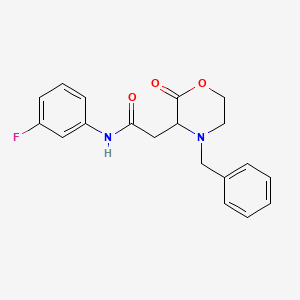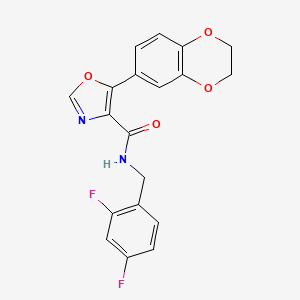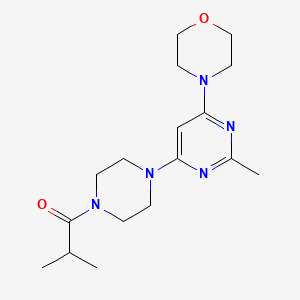
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Oxidation: The morpholine derivative is then oxidized to introduce the oxo group.
Acetamide Formation: The final step involves the reaction of the morpholine derivative with 3-fluoroaniline and acetic anhydride to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the morpholine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like benzyl chloride, acetic anhydride, and various anilines are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving morpholine derivatives.
Medicine: Potential use as a drug candidate for treating various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide would depend on its specific biological target. Generally, morpholine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide
- 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chlorophenyl)acetamide
- 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom, in particular, can affect the compound’s lipophilicity, metabolic stability, and interaction with biological targets.
属性
分子式 |
C19H19FN2O3 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H19FN2O3/c20-15-7-4-8-16(11-15)21-18(23)12-17-19(24)25-10-9-22(17)13-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2,(H,21,23) |
InChI 键 |
LPGAQEWTORMBNR-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)C(N1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Chlorobenzo[a]phenazine-5,6-dione 7-oxide](/img/structure/B11046143.png)
![4-[(2,4-dichlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046157.png)
![diethyl (6E)-2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11046161.png)
![4-(2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl)morpholine](/img/structure/B11046166.png)
![2-(1-[(4-Chlorophenyl)methyl]-1,2,3-triazol-4-yl)propan-2-amine](/img/structure/B11046167.png)
![3-amino-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11046170.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11046177.png)
![N-{[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11046183.png)

![2-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11046191.png)

![7-hydroxy-5-(4-methoxyphenyl)-2-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11046209.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11046213.png)
![3-Methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11046216.png)